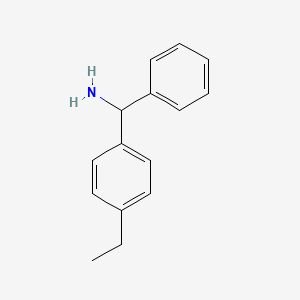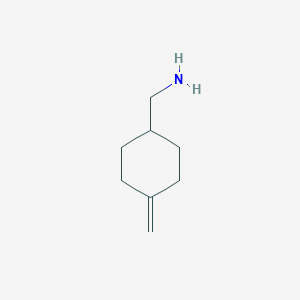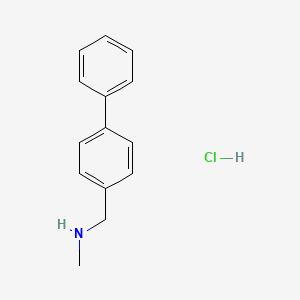
(4-Biphenylylmethyl)methylamine hydrochloride
Vue d'ensemble
Description
“(4-Biphenylylmethyl)methylamine hydrochloride” is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of “(4-Biphenylylmethyl)methylamine hydrochloride” is C14H16ClN . Its molecular weight is 233.74 . The SMILES string representation of the molecule is CNCC1=CC=C (C=C1)C2=CC=CC=C2. [H]Cl .Physical And Chemical Properties Analysis
“(4-Biphenylylmethyl)methylamine hydrochloride” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Fluoxetine Hydrochloride : A study outlined a synthetic route for Fluoxetine hydrochloride, involving a multi-step reaction starting from acetophenone, which reacts with methylamine hydrochloride among other reagents. This process showcases the use of related amines in the synthesis of pharmaceutical compounds (Zhou Xue-qin, 2008).
Suzuki–Miyaura Cross-Couplings : A research detailed the use of Di(2-pyridyl)methylamine-based palladium dichloride complexes for catalyzing various types of cross-coupling reactions in water or aqueous solvents, demonstrating the application of similar compounds in facilitating organic synthesis (C. Nájera, J. Gil-Moltó, S. Karlström, 2004).
Analytical Chemistry
- Determination of Aliphatic Amines : A novel analytical method was developed for determining aliphatic amines, such as methylamine, in surface water by high-performance liquid chromatography, highlighting the importance of related amines in environmental monitoring and analytical methodologies (Burnett We, 2014).
Pharmacological Research
Behavioral and Neurochemical Effects : Studies on mephedrone, a synthetic cathinone structurally similar to (4-Biphenylylmethyl)methylamine, showed it rapidly increases dopamine and 5-HT levels in the nucleus accumbens, providing insight into the neuropharmacological effects of related compounds on monoamine neurotransmission (J. Kehr, F. Ichinose, S. Yoshitake, et al., 2011).
Stereochemistry in Neuropharmacology : Another study investigated the enantiomer-specific effects of mephedrone on behavior and neurochemistry in rats, emphasizing the significance of stereochemistry in the pharmacological activity of synthetic cathinones and related amines (Ryan A. Gregg, M. Baumann, John S Partilla, et al., 2015).
Mécanisme D'action
The mechanism of action of “(4-Biphenylylmethyl)methylamine hydrochloride” is not explicitly mentioned in the available resources. Its potential biological activities could be attributed to its unique chemical structure.
Safety and Hazards
The compound is classified as having acute toxicity (oral), causing serious eye damage, and being very toxic to aquatic life . The hazard statements associated with it are H302, H318, and H400 . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .
Propriétés
IUPAC Name |
N-methyl-1-(4-phenylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQQCXPAHDWNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Biphenylylmethyl)methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



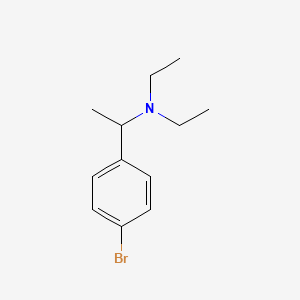
![1-Benzyl-5-bromo-1H-benzo[d]imidazole](/img/structure/B3157882.png)
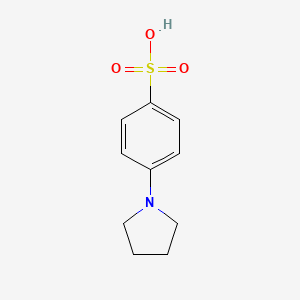
![1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3157895.png)
![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde](/img/structure/B3157906.png)
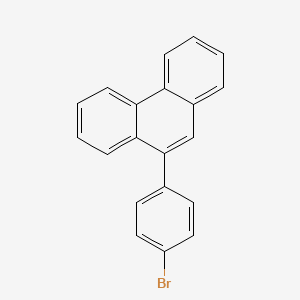
![Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)](/img/structure/B3157922.png)
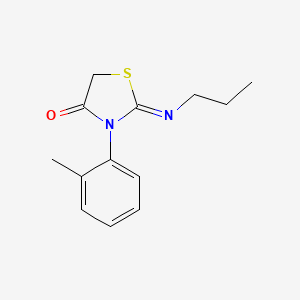

![2-[(4-Methoxyphenyl)sulfonyl]ethanamine](/img/structure/B3157957.png)

